Benzyltetrahydropalmatine

hERG channel pharmacology cardiac safety screening IKr inhibitor profiling

Benzyltetrahydropalmatine (BTHP; CAS 114090-45-8), also designated 8-benzyl-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, is a semi-synthetic benzyl-substituted derivative of the tetrahydroprotoberberine alkaloid tetrahydropalmatine, with a molecular formula of C₂₈H₃₁NO₄ and molecular weight of 445.55 g/mol. First characterized in the late 1980s as a novel kalium (potassium) channel blocker of Chinese medicinal origin, BTHP was subsequently classified as a new Class III antiarrhythmic agent based on its ability to prolong cardiac action potential duration (APD) without depressing contractile force.

Molecular Formula C28H31NO4
Molecular Weight 445.5 g/mol
CAS No. 114090-45-8
Cat. No. B038169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltetrahydropalmatine
CAS114090-45-8
Synonymsenzyltetrahydropalmatine
BTHP
Molecular FormulaC28H31NO4
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2CC5=CC=CC=C5)OC)OC)C=C1)OC
InChIInChI=1S/C28H31NO4/c1-30-24-11-10-20-15-22-21-17-26(32-3)25(31-2)16-19(21)12-13-29(22)23(27(20)28(24)33-4)14-18-8-6-5-7-9-18/h5-11,16-17,22-23H,12-15H2,1-4H3
InChIKeySXTAUSJLLADWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltetrahydropalmatine (BTHP, CAS 114090-45-8): A Multitarget Potassium Channel Blocker and Class III Antiarrhythmic Agent for Cardiac Electrophysiology Research Procurement


Benzyltetrahydropalmatine (BTHP; CAS 114090-45-8), also designated 8-benzyl-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline, is a semi-synthetic benzyl-substituted derivative of the tetrahydroprotoberberine alkaloid tetrahydropalmatine, with a molecular formula of C₂₈H₃₁NO₄ and molecular weight of 445.55 g/mol [1]. First characterized in the late 1980s as a novel kalium (potassium) channel blocker of Chinese medicinal origin, BTHP was subsequently classified as a new Class III antiarrhythmic agent based on its ability to prolong cardiac action potential duration (APD) without depressing contractile force [2]. Unlike its parent alkaloid l-tetrahydropalmatine, which acts primarily as a dopamine D1/D2 receptor antagonist, BTHP's pharmacological signature is defined by concurrent blockade of multiple cardiac potassium channel subtypes (IKr, IKs, Ito) combined with competitive α₁-adrenoceptor antagonism, a dual mechanistic profile that distinguishes it from both prototypical selective IKr blockers and other tetrahydroprotoberberine congeners [2][3].

Why Benzyltetrahydropalmatine (BTHP) Cannot Be Interchanged with l-Tetrahydropalmatine, Allocryptopine, or Selective IKr Blockers in Research Protocols


Benzyltetrahydropalmatine occupies a distinct pharmacological niche that precludes functional substitution by its closest structural or mechanistic analogs [1]. Its parent compound, l-tetrahydropalmatine (l-THP/rotundine), is primarily a central dopamine D1/D2 receptor antagonist (Ki: 124 nM and 388 nM, respectively) used in analgesia and addiction research, whereas BTHP was explicitly developed through 8-benzyl substitution to shift the primary pharmacological target from dopaminergic to cardiac potassium channels, with negligible dopamine receptor activity reported in the primary literature [2]. The structurally related natural alkaloid allocryptopine (ALL), though also an IKr/hERG blocker, exhibits ~2.2-fold lower hERG potency and lacks BTHP's characteristic effects on channel inactivation gating kinetics [3]. Furthermore, unlike clinically used selective IKr blockers such as dofetilide (hERG IC₅₀: ~7–13 nM), BTHP displays a non-selective, polypharmacological potassium channel blockade profile (IKr, IKs, Ito) coupled with α₁-adrenoceptor antagonism—a combination no selective class III agent reproduces [4][5]. These pharmacodynamic differences produce divergent experimental outcomes in tissue-level electrophysiology assays, rendering BTHP irreplaceable for studies requiring concurrent multichannel potassium blockade with adrenoceptor modulation [1].

Benzyltetrahydropalmatine (BTHP, CAS 114090-45-8): Quantitative Comparator Evidence for Informed Research Compound Selection


hERG/IKr Blockade Potency and Gating Kinetic Differentiation of BTHP vs. Allocryptopine — A Direct Head-to-Head Electrophysiology Comparison

In a direct comparative study using whole-cell patch-clamp recording in HEK293 cells transiently transfected with hERG channel cDNA, BTHP suppressed IHERG amplitude with an IC₅₀ of 22.38 μmol/L, compared to 49.65 μmol/L for the structurally related natural alkaloid allocryptopine (ALL), representing a 2.2-fold greater potency for the benzyl-substituted derivative [1]. Beyond potency, BTHP demonstrated mechanistically distinct effects on channel gating kinetics: at 30 μmol/L, BTHP caused a significant negative shift of the steady-state inactivation curve of IHERG, shortened the time constants of fast inactivation and slow deactivation, whereas ALL at the same concentration (30 μmol/L) did not affect the steady-state inactivation curve, nor did it alter fast inactivation or slow deactivation time constants [1]. Both compounds at 30 μmol/L markedly lengthened the time constants for recovery of IHERG from inactivation and suppressed current densities in the late phase of the action potential waveform without significantly affecting early-phase current densities [1].

hERG channel pharmacology cardiac safety screening IKr inhibitor profiling patch-clamp electrophysiology

Functional Pharmacological Opposition of BTHP vs. Pinacidil in Smooth Muscle — Direct Evidence for K⁺ Channel Blocker vs. Opener Identity

In a direct comparative study on isolated rat uterus preparations, BTHP and the potassium channel opener pinacidil produced diametrically opposed functional effects, confirming BTHP's operational identity as a K⁺ channel blocker at the tissue level [1]. BTHP significantly enhanced spontaneous mechanical activity of rat uterus, increasing contraction frequency, amplitude, and tension, whereas pinacidil inhibited or abolished spontaneous rhythmic contractions, producing marked relaxation [1]. Furthermore, pinacidil demonstrated clear functional antagonism of BTHP-induced uterine contractions. In KCl-depolarized rat uterus, BTHP shifted the CaCl₂ dose-response curve leftward and upward (enhancing calcium-mediated contraction), while pinacidil shifted the curve rightward with no change in maximal response (Emax unchanged), consistent with its KATP channel-opening mechanism [1]. This pharmacological opposition at the intact tissue level provides orthogonal functional validation of BTHP's potassium channel-blocking mechanism distinct from KATP openers.

smooth muscle pharmacology potassium channel modulator uterus contractility KATP channel opener

BTHP Dual-Mechanism Pharmacological Profile: Concurrent Cardiac K⁺ Channel Blockade (Ik IC₅₀: 13 μmol/L) and Competitive α₁-Adrenoceptor Antagonism (pA₂: 5.8–5.86)

BTHP is distinguished from both classical Class III antiarrhythmic agents and other tetrahydroprotoberberine derivatives by its concurrent blockade of cardiac delayed rectifier potassium current (Ik) and competitive antagonism at α₁-adrenoceptors, both quantitatively characterized within the same foundational study [1]. In voltage-clamp experiments, BTHP concentration-dependently inhibited Ik with an IC₅₀ of 13 μmol/L (range: 1–100 μmol/L) [1]. In parallel functional pharmacology assays, BTHP behaved as a competitive α₁-adrenoceptor antagonist, producing parallel rightward shifts of phenylephrine cumulative dose-response curves in rat anococcygeus muscle and rabbit aortic strips, with pA₂ values of 5.8 and 5.86, respectively [1]. Radioligand binding studies further confirmed BTHP's affinity for both α₁- and α₂-adrenoceptors on rat cerebral cortical cell membranes, with IC₅₀ values of 4 μmol/L (α₁) and 9.5 μmol/L (α₂), corresponding to apparent Ki values of 3.5 μmol/L and 8.1 μmol/L, respectively [2]. This dual mechanism is absent in selective IKr blockers such as dofetilide (which lacks adrenoceptor activity) and in the parent alkaloid l-THP (which targets dopamine, not potassium channels) [3].

dual-mechanism antiarrhythmic alpha-1 adrenoceptor antagonist potassium channel blocker polypharmacology

Cardiac Potassium Channel Subtype Polypharmacology of BTHP (IKr, IKs, Ito, IK1) vs. Selective IKr Blockers — A Cross-Study Quantitative Comparison

BTHP exhibits a broad cardiac potassium channel blockade profile that contrasts sharply with the subtype-selective pharmacology of prototypical Class III antiarrhythmic agents [1]. Using whole-cell patch-clamp in guinea pig ventricular myocytes, BTHP inhibited IKr with an IC₅₀ of 13.5 μmol/L (95% CI: 11.2–15.8 μmol/L), IKs with an IC₅₀ of 9.3 μmol/L (95% CI: 7.8–11.8 μmol/L), and Ito with an IC₅₀ of 3.6 μmol/L (95% CI: 2.9–4.3 μmol/L), while producing no effect on IK1 at concentrations up to 200 μmol/L [1]. At 30 μmol/L, BTHP reduced IKr and IKr,tail by 31 ± 4% and 36 ± 5% (n=6, P<0.01), and inhibited IKs and IKs,tail by 40 ± 6% and 45 ± 5% (n=7, P<0.01), respectively [1]. BTHP at 5 μmol/L inhibited Ito by 63 ± 6% (n=6, P<0.01) [1]. In cross-study comparison, dofetilide is a highly selective IKr blocker (hERG IC₅₀ ≈ 7–13 nM) with negligible IKs or Ito blockade at therapeutic concentrations [2]. Sotalol blocks hERG/IKr with an IC₅₀ of 78–343 μM (manual vs. automated patch-clamp), substantially weaker than BTHP on IKr and without significant Ito activity [2]. Amiodarone, a multichannel blocker, inhibits IKr with IC₅₀ values of 2.8–37 μM depending on experimental conditions, but also blocks INa and ICaL, producing broader ion channel effects beyond BTHP's potassium-selective profile [3]. BTHP's IK1-sparing property (no effect at 200 μmol/L) is a notable selectivity feature, as IK1 block can promote arrhythmogenesis [1].

potassium channel subtype selectivity IKr IKs Ito pharmacology class III antiarrhythmic profiling cardiac repolarization

Pharmacological Divergence from Parent Scaffold: BTHP (K⁺ Channel Blocker + α₁ Antagonist) vs. l-Tetrahydropalmatine (D1/D2 Dopamine Antagonist)

BTHP and its parent compound l-tetrahydropalmatine (l-THP/rotundine) share the tetrahydroprotoberberine core scaffold yet diverge fundamentally in their primary pharmacological targets as a consequence of 8-benzyl substitution [1]. l-THP acts as a selective dopamine D1 receptor antagonist with Ki values of 124 nM (D1) and 388 nM (D2), with corresponding IC₅₀ values of 166 nM and 1.47 μM, respectively, and is employed primarily in analgesia and drug addiction research [2]. In contrast, BTHP's primary pharmacological characterization across multiple independent electrophysiology studies identifies it as a cardiac potassium channel blocker (IKr IC₅₀: 13.5 μmol/L; IKs: 9.3 μmol/L; Ito: 3.6 μmol/L) with additional α₁-adrenoceptor antagonism (pA₂: 5.8–5.86; α₁ binding Ki: 3.5 μmol/L), and no reported dopamine receptor activity in the peer-reviewed literature [1][3]. This represents an approximate 100-fold shift in primary target potency from nanomolar dopamine receptor binding (l-THP) to micromolar potassium channel blockade (BTHP), accompanied by a complete change in target class from GPCR to ion channel [2][3]. The 8-benzyl modification thus achieves a functional repurposing of the tetrahydroprotoberberine scaffold from central nervous system dopaminergic pharmacology to peripheral cardiac ion channel modulation [1].

tetrahydroprotoberberine scaffold structure-activity relationship dopamine receptor antagonist pharmacological target switching

Benzyltetrahydropalmatine (BTHP, CAS 114090-45-8): Evidence-Anchored Research Application Scenarios for Compound Procurement Planning


Cardiac hERG/IKr Safety Pharmacology Screening Using BTHP as a Reference hERG Blocker with Defined Gating Kinetic Effects

BTHP is suitable as a reference compound in cardiac safety pharmacology panels requiring an hERG/IKr blocker with well-characterized potency (hERG IC₅₀: 22.38 μmol/L in HEK293 expression system) and defined effects on channel gating kinetics, including negative shift of steady-state inactivation and acceleration of deactivation [1]. Its direct comparison with allocryptopine (IC₅₀: 49.65 μmol/L) in the same study provides a validated benchmark for assay calibration, while its distinct gating modulation profile (absent in allocryptopine) makes it a unique tool for structure-function studies of drug-induced hERG channel inactivation [1]. The concentration- and voltage-dependent block of IHERG by BTHP, with preferential suppression of late-phase action potential currents, supports its use in proarrhythmic risk assessment protocols that require compounds with intermediate hERG potency rather than ultra-potent agents like dofetilide [1].

Isolated Tissue Electrophysiology Studies Requiring Concurrent IKr, IKs, and Ito Blockade Without IK1 Interference

For researchers conducting cardiac action potential recordings or voltage-clamp studies in isolated ventricular myocyte preparations, BTHP provides a single-compound tool to simultaneously inhibit three repolarizing potassium currents (IKr IC₅₀: 13.5 μmol/L; IKs IC₅₀: 9.3 μmol/L; Ito IC₅₀: 3.6 μmol/L) while sparing the inward rectifier IK1 at concentrations up to 200 μmol/L [2]. This polypharmacology is particularly relevant for studies of action potential duration (APD) prolongation where selective IKr blockade alone may underestimate repolarization reserve, and where the addition of IKs/Ito blockade more faithfully models pathological or drug-induced repolarization impairment [2][3]. BTHP's frequency-dependent block of IKr and IKs further supports its use in rate-dependent repolarization studies [3].

Dual-Mechanism Antiarrhythmic Pharmacology: Simultaneous K⁺ Channel Blockade and α₁-Adrenoceptor Antagonism in a Single Molecular Entity

BTHP is uniquely suited for experimental models investigating the electrophysiological consequences of concurrent cardiac potassium channel blockade and α₁-adrenoceptor antagonism, a dual mechanism not achievable with single-target Class III agents (e.g., dofetilide, sotalol) or standalone α₁-blockers [4]. With an Ik IC₅₀ of 13 μmol/L and α₁-adrenoceptor pA₂ values of 5.8–5.86 (competitive antagonism in vascular and urogenital smooth muscle), BTHP enables studies of how simultaneous prolongation of repolarization (via K⁺ channel block) and attenuation of adrenergically-driven automaticity (via α₁ blockade) interact to produce net antiarrhythmic vs. proarrhythmic outcomes [4]. This dual pharmacology is especially relevant for ischemia-reperfusion arrhythmia models, where BTHP (5 mg/kg) has demonstrated efficacy in antagonizing reperfusion-induced arrhythmias in rats [5] and in restoring ischemia-shortened APD to normal levels in feline ventricle in situ [4].

Tetrahydroprotoberberine Structure-Activity Relationship (SAR) Studies: Pharmacological Target Switching via 8-Benzyl Substitution

For medicinal chemistry and natural product derivatization programs exploring the tetrahydroprotoberberine scaffold, BTHP serves as a critical comparator compound demonstrating how 8-benzyl substitution fundamentally reprograms the pharmacological target from central dopamine receptors (l-THP: D1 Ki = 124 nM, D2 Ki = 388 nM) to peripheral cardiac potassium channels (BTHP: IKr IC₅₀ = 13.5 μmol/L) [2][6]. This approximate 100-fold shift in primary target potency and complete change in target class (GPCR to ion channel) provides a valuable reference point for SAR studies aimed at tuning tetrahydroprotoberberine selectivity between dopaminergic and ion channel targets [6]. BTHP's additional α₁-adrenoceptor activity (Ki = 3.5 μmol/L) further demonstrates that benzyl substitution on the tetrahydroprotoberberine core can introduce polypharmacology, offering a starting point for designing multimechanism cardiovascular agents [4].

Quote Request

Request a Quote for Benzyltetrahydropalmatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.